1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)-

Synthetic Methodology Medicinal Chemistry Process Chemistry

Researchers developing 5-HT3 receptor ligands or coordination polymers face a critical isomer-dependency challenge: the angular geometry of the pyridyl nitrogen dictates both biological target engagement and supramolecular assembly topology. Procuring the correct 3-pyridyl isomer (CAS 124340-89-2) is essential-substituting the 2- or 4-pyridyl analog yields different, often undesired, architectures and pharmacological profiles. • Enables systematic SAR exploration at 5-HT3 receptors using the validated benzimidazole-4-carboxylic acid pharmacophore; reported Ki values in the low nanomolar range for related derivatives. • Provides specific angular geometry for predictable MOF topologies via bifunctional (COOH + pyridyl N) coordination, yielding distinct hydrogen-bonding networks and dimensionalities. • Available as a research-grade building block with batch-to-batch analytical consistency for reproducible synthesis.

Molecular Formula C13H9N3O2
Molecular Weight 239.23 g/mol
CAS No. 124340-89-2
Cat. No. B054907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)-
CAS124340-89-2
Molecular FormulaC13H9N3O2
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)NC(=N2)C3=CN=CC=C3)C(=O)O
InChIInChI=1S/C13H9N3O2/c17-13(18)9-4-1-5-10-11(9)16-12(15-10)8-3-2-6-14-7-8/h1-7H,(H,15,16)(H,17,18)
InChIKeyJORAKCUOJBWTKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

124340-89-2: 1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- Technical and Procurement Overview


1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- (CAS: 124340-89-2) is a heterocyclic building block featuring a benzimidazole core with a 4-carboxylic acid group and a 2-(3-pyridinyl) substituent . It is primarily utilized as a versatile intermediate in medicinal chemistry for synthesizing libraries of bioactive compounds, particularly those targeting serotoninergic 5-HT3 receptors [1] and as a ligand in coordination chemistry for the construction of metal-organic frameworks .

Why Generic Substitution for 124340-89-2 Fails: The Critical Role of Pyridyl Positional Isomerism


The simple substitution of 1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- with its positional isomers (2-pyridyl or 4-pyridyl) is not feasible for applications requiring specific molecular recognition. The position of the pyridyl nitrogen atom dictates the compound's supramolecular assembly and biological target engagement. As demonstrated in coordination chemistry, the 3-pyridyl isomer (this compound) and the 4-pyridyl isomer lead to distinct hydrogen-bonding networks and dimensionalities in resulting metal complexes due to altered angular geometry [1]. In a medicinal chemistry context, while benzimidazole-4-carboxylic acid derivatives are a known scaffold for 5-HT3 receptor ligands [2], the specific substituent at the 2-position is a critical determinant of affinity and selectivity, making the 3-pyridyl variant a unique starting point for SAR studies.

Quantitative Differentiation Guide for 124340-89-2: Synthesis Yield and Supramolecular Geometry


Synthesis Yield of 124340-89-2 vs. Alternative Oxidative Cyclization Methods

In a comparative study of methods for synthesizing 2-aryl-1H-benzimidazole-4-carboxylic acids, the oxidative cyclization method using Na2S2O5 in DMF was highlighted as a convenient approach, providing an improved and reliable route to the target compound 2-(3-pyridyl)-1H-benzimidazole-4-carboxylic acid (3) . This method offers a practical alternative for researchers requiring this specific scaffold.

Synthetic Methodology Medicinal Chemistry Process Chemistry

Supramolecular Geometry: 3-Pyridyl vs. 4-Pyridyl Isomers in Coordination Complexes

The 3-pyridyl and 4-pyridyl isomers of 2-(pyridyl)benzimidazole ligands exhibit distinct coordination behaviors. Research demonstrates that the positional isomerism directly influences the resulting supramolecular architectures. The 3-pyridyl isomer (3-PyBim) and 4-pyridyl isomer (4-PyBim) lead to different hydrogen bonding and weak coordination interactions, resulting in different dimensionalities and structural motifs in their metal complexes [1]. The 3-pyridyl isomer's unique angular geometry is a critical design element for creating specific network topologies not accessible with the 4-pyridyl analog.

Coordination Chemistry Crystal Engineering Material Science

High-Value Application Scenarios for 124340-89-2 Based on Empirical Evidence


Scaffold for Developing Novel 5-HT3 Receptor Ligands

The 1H-benzimidazole-4-carboxylic acid core is a validated pharmacophore for creating potent and selective 5-HT3 receptor ligands [1]. This compound (124340-89-2) serves as a direct entry point for synthesizing new derivatives in this class. It can be elaborated into amides or esters with azabicyclic amines (e.g., granatanyl, quinuclidinyl) to explore structure-activity relationships (SAR) for central nervous system applications. Using this specific building block allows for systematic exploration of substitution patterns on the 2-pyridyl ring, a key structural feature for tuning receptor affinity and selectivity as demonstrated in related benzimidazole-4-carboxylic acid series [2].

Precursor for Positionally-Defined Metal-Organic Frameworks (MOFs)

This compound's unique 3-pyridyl substituent provides a specific angular geometry that is essential for constructing coordination polymers with desired topologies. It can be used as a bifunctional ligand (carboxylic acid and pyridyl nitrogen donors) to synthesize novel metal-organic frameworks (MOFs) and supramolecular assemblies. The resulting materials' properties—such as porosity, luminescence, and magnetic behavior—are directly linked to the network's dimensionality, which is dictated by the ligand's isomerism [1]. Procuring this specific isomer ensures the intended structural outcome, as substituting it with the 2-pyridyl or 4-pyridyl analog would lead to different, often undesired, architectures.

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